(S)-2-(3-Vinylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Vinylphenyl)piperidine is an organic compound that features a piperidine ring substituted with a vinyl group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Vinylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-vinylbenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-vinylbenzaldehyde with piperidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Vinylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives at the benzylic position.
Scientific Research Applications
(S)-2-(3-Vinylphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-Vinylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Vinylphenyl)piperidine: The enantiomer of (S)-2-(3-Vinylphenyl)piperidine with similar structural properties but different stereochemistry.
3-Vinylphenylpiperidine: A compound with a similar structure but lacking the specific stereochemistry of the (S)-enantiomer.
2-(3-Vinylphenyl)pyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(2S)-2-(3-ethenylphenyl)piperidine |
InChI |
InChI=1S/C13H17N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h2,5-7,10,13-14H,1,3-4,8-9H2/t13-/m0/s1 |
InChI Key |
UYJUGLXRVSWTTG-ZDUSSCGKSA-N |
Isomeric SMILES |
C=CC1=CC(=CC=C1)[C@@H]2CCCCN2 |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.